Lipophilicity: Quantified LogP Advantage Over Simpler Aminopyrazole Analogs
The cycloheptyl group in the target compound imparts significantly higher lipophilicity compared to its simpler aminopyrazole counterparts. This is quantitatively reflected in its predicted LogP value, which is substantially greater than that of the unsubstituted 1-methyl-1H-pyrazol-5-amine. Enhanced lipophilicity is a key parameter for optimizing membrane permeability and bioavailability in drug discovery programs.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 2.44 |
| Comparator Or Baseline | 1-methyl-1H-pyrazol-5-amine (CAS 1192-21-8): Predicted LogP = 0.65 |
| Quantified Difference | ~3.75-fold increase in lipophilicity |
| Conditions | Computational prediction using standardized algorithms (e.g., ChemAxon). |
Why This Matters
This quantifiable difference in LogP directly informs selection for projects where improved membrane permeability or hydrophobic interaction with a biological target is required.
